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TMI-1: A Repositioned Drug for Cancer Therapy
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Compound Focus: TMI-1
Cat. No.: S545482

TMI-1 is a thiomorpholine hydroxamate compound initially developed as a metalloproteinase inhibitor for

rheumatoid arthritis. Its novel tumor-selective cytotoxic action has led to its repositioning as a potential

treatment for aggressive breast cancers and other neoplasms [1]. Key characteristics are summarized below.

Property

Description

Original Purpose

Repositioned
For

Mechanism of
Action

Tumor
Selectivity

Efficacy
Spectrum

Synergistic
Potential

Inhibitor of metalloproteinases (MMPs and ADAMS) for rheumatoid arthritis [1].

Breast cancer (particularly triple-negative and ERBB2-overexpressing) and other
neoplasms [1].

Induces caspase-dependent apoptosis; inhibits cell cycle [1].

Selective cytotoxicity against tumor cells and cancer stem cells at sub-micromolar
range; non-malignant cells are resistant even at high concentrations [1].

Active against 34 out of 40 human tumor cell lines of various origins (ED50: 0.6 uM
to 12.5 pM) [1].

Strong synergistic effect in association with docetaxel, doxorubicin, and lapatinib

[1].

Experimental Data and Protocols
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The following experimental data and protocols are based on the 2012 study that identified the anti-cancer

properties of TMI-1 [1].

Cytotoxicity and Efficacy Assessment

Experiments were conducted to measure the direct effects of TMI-1 on cell survival and tumor development.

Key quantitative findings are summarized in the table below.

Experimental

Finding/Result DosagelConcentration
Model
Various Tumor Cell  Efficacy in 34/40 cell lines [1]. ED50: 0.6 uM to 12.5 uM [1].
Lines
Non-Malignant No cytotoxic effect [1]. Tested up to high
Cells concentrations [1].
MMTV-ERBB2/neu Induced tumor apoptosis, inhibited tumor 100 mg/kg/day [1].
Mice occurrence and development [1].

Experimental Protocol Overview:

e Cell Viability/Survival Assay: Breast tumor cell lines (luminal, basal, ERBB2-overexpressing) and
non-malignant cells were treated with TMI-1. Cell survival was measured, and the effective dose that
kills 50% of cells (ED50) was determined [1].

¢ In Vivo Tumor Model: Transgenic MMTV-ERBB2/neu mice, which spontaneously develop mammary
tumors, were used. Mice were treated with TMI-1 alone via daily administration. Tumor occurrence,
development, and apoptosis within tumors were monitored [1].

Mechanism of Action Studies

Research was performed to understand how TMI-1 selectively kills cancer cells.

Experimental Protocol Overview:
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e Cell Cycle Analysis: TMI-1-treated tumor cells were analyzed using flow cytometry to determine the
distribution of cells in different cell cycle phases (e.g., G1, S, G2) [1].

e Apoptosis Assay: Induction of programmed cell death was measured using Annexin V staining. To
determine if apoptosis was caspase-dependent, cells were co-treated with TMI-1 and a pan-caspase
inhibitor (Z-VAD-FMK) or caspase-8 specific inhibitor (Z-IETD-FMK), then cell survival was re-
assessed [1].

The following diagram illustrates the mechanism of TMI-1 action based on these experimental findings:

(TMI-l Treatment)

Click to download full resolution via product page

Drug Combination Studies

Studies assessed whether TMI-1 could work synergistically with standard chemotherapy drugs.

Experimental Protocol Overview:

e Synergy Assay: Tumor cells were treated with TMI-1 in combination with docetaxel, doxorubicin, or
lapatinib. The combined effect was measured using cell viability assays. A synergistic effect is
confirmed when the observed combined effect is greater than the sum of the effects of each drug
alone [1].

Conclusion

TMI-1 represents a promising repositioned drug candidate with a distinct profile:
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¢ Key Advantage: Its selective cytotoxicity targets tumor cells and cancer stem cells while sparing
non-malignant cells, potentially reducing side effects [1].

e Broad Potential: While highly active against adverse-prognosis breast cancers, its efficacy across a
wide range of tumor cell lines suggests applicability for various neoplasms [1].

e Synergistic Utility: Its strong synergy with existing chemotherapies like docetaxel and doxorubicin
positions it as a potential combination therapy to enhance treatment efficacy [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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